4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O2S. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating hiv infection .
Mode of Action
Based on its use in the synthesis of gsk3β inhibitors, it may interact with its targets to inhibit their activity .
Biochemical Pathways
If it acts as a gsk3β inhibitor, it could potentially affect pathways related to cell growth and proliferation .
Result of Action
If it acts as a GSK3β inhibitor, it could potentially inhibit cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the chlorination of 2-(methylthio)pyrimidine-5-carboxylic acid. One common method includes the reaction of 2-(methylthio)pyrimidine-5-carboxylic acid with thionyl chloride in the presence of a base such as pyridine, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Substitution Reactions: Formation of 2-(methylthio)-5-carboxypyrimidine derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Methylpyrimidine-4-carboxylic acid
- Pyrimidine-4,6-dicarboxylic acid
- 5-Bromo-4-pyrimidinecarboxylic acid
Uniqueness
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a methylthio group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNMNRVNVCHWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551301 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-34-9 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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